molecular formula C10H13Cl3N2O2S B12509752 2,4-dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride

2,4-dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride

Cat. No.: B12509752
M. Wt: 331.6 g/mol
InChI Key: VXGOKDCIPCUZIC-UHFFFAOYSA-N
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Description

(S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with (S)-pyrrolidine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride is unique due to its specific combination of the pyrrolidine ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H13Cl3N2O2S

Molecular Weight

331.6 g/mol

IUPAC Name

2,4-dichloro-N-pyrrolidin-3-ylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C10H12Cl2N2O2S.ClH/c11-7-1-2-10(9(12)5-7)17(15,16)14-8-3-4-13-6-8;/h1-2,5,8,13-14H,3-4,6H2;1H

InChI Key

VXGOKDCIPCUZIC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

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